molecular formula C10H11N3O B15365952 (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol

(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol

Cat. No.: B15365952
M. Wt: 189.21 g/mol
InChI Key: WNFNISXOGLNDCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is a chemical compound characterized by its unique structure, which includes an imidazole ring fused to a phenyl ring with an amino group at the para position and a hydroxymethyl group at the 2-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

  • Introduction of the Aminophenyl Group: The amino group on the phenyl ring is introduced through nitration followed by reduction. The nitro group is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Attachment of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a reductive amination reaction, where formaldehyde reacts with the imidazole derivative in the presence of a reducing agent.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation are used.

  • Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound's binding affinity and biological activity.

Comparison with Similar Compounds

  • Imidazole derivatives: Similar compounds include imidazole itself and its various substituted derivatives.

  • Aminophenol derivatives: Compounds such as 4-aminophenol and its derivatives share structural similarities.

Uniqueness: (1-(4-Aminophenyl)-1H-imidazol-2-yl)methanol is unique due to its combination of the imidazole ring and the hydroxymethyl group, which provides distinct chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[1-(4-aminophenyl)imidazol-2-yl]methanol

InChI

InChI=1S/C10H11N3O/c11-8-1-3-9(4-2-8)13-6-5-12-10(13)7-14/h1-6,14H,7,11H2

InChI Key

WNFNISXOGLNDCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N2C=CN=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.